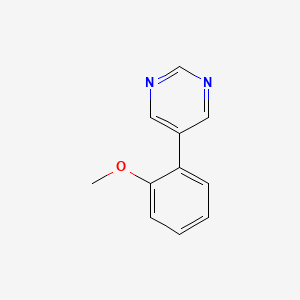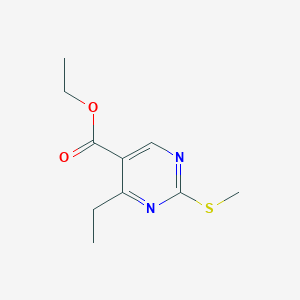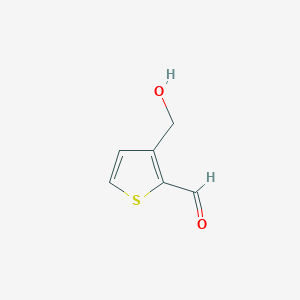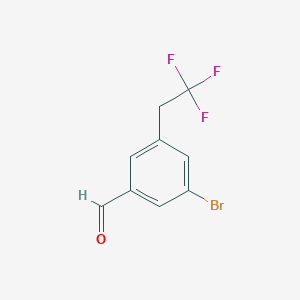
Methyl 2-fluoro-3-methoxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-3-methoxy-5-methylbenzoate: is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid where a fluorine atom, a methoxy group, and a methyl group are attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluoro-3-methoxy-5-methylbenzoic acid as the starting material.
Reaction Conditions: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process where the reaction mixture is heated under reflux to ensure complete esterification.
Continuous Process: For large-scale production, a continuous flow reactor may be employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in a different derivative.
Substitution: Substitution reactions can occur at the methoxy or methyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 2-fluoro-3-methoxy-5-methylbenzoic acid.
Reduction: 2-fluoro-3-methoxy-5-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Methyl 5-fluoro-2-methoxy-3-methylbenzoate: Similar structure but different position of substituents.
Methyl 2-fluoro-3-methoxybenzoate: Lacks the methyl group at the 5-position.
Uniqueness: Methyl 2-fluoro-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-fluoro-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,1-3H3 |
InChI Key |
YWCQHLVEVYIDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)

![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)

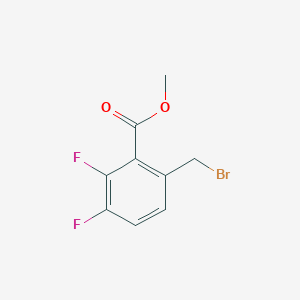
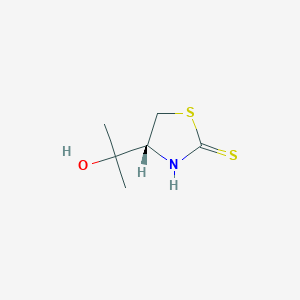
![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
